2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
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Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine derivatives has been explored in various studies. For instance, a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides were synthesized and evaluated for their antibacterial properties against Escherichia coli in mice. The synthesis involved the use of ethyl and butyl esters of 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, which showed protection against E. coli and other gram-negative bacteria, suggesting a pro-drug mechanism of action .
Molecular Structure Analysis
The molecular structure of tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives has been studied, with the synthesis of these compounds achieved through cascade reactions. These reactions include Knoevenagel condensation, aza-ene reaction, imine-enamine tautomerization, cyclocondensation, and intramolecular S(N)Ar. The substrate-design approach was highlighted by incorporating an o-halo group into the aryl ring of 2-benzoylmethyleneimidazolidine, leading to the formation of two C-C bonds, two C-N bonds, and two new rings .
Chemical Reactions Analysis
Activation of carboxylic acids into their active esters has been achieved using tert-butyl carbonates (BOC-OX), prepared in situ by the reaction of X-OH and di-tert-butyl dicarbonate (BOC2O). The most efficient active carbonate was tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate, which led to the formation of benzotriazinonyl esters. These esters are intermediates in reactions with primary and secondary amines to afford amides or peptides in good yield, with by-products being environmentally safe tert-BuOH and CO2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibenzo[b,h][1,6]naphthyridines have been explored through one-pot synthesis methods. These compounds were synthesized by reacting 2-acetylaminobenzaldehyde with methyl ketones under basic conditions. The resulting 6-methyl-1,6-dibenzonaphthyridinium triflates exhibited strong fluorescence, with fluorescence intensities changing upon intercalation into double-stranded DNA. This suggests potential applications in fluorescent DNA-binding compounds .
Scientific Research Applications
Synthesis and Biological Activity
Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, related to the compound , have been synthesized and tested for cytotoxic properties. These compounds showed potent activity against murine P388 leukemia and Lewis lung carcinoma, with some having IC50 values <10 nM. A specific 2-(4-fluorophenyl) derivative was even curative for colon 38 tumors in mice at low doses (Deady et al., 2005).
Synthesis Methods : Various methods for synthesizing tetrahydrobenzo[b][1,6]naphthyridine derivatives have been explored. For instance, 10-alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines were obtained through cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids (Khaldeeva & Konshin, 1976).
Anticancer Activity : A study on 10-methoxy dibenzo[b,h][1,6]naphthyridine carboxylic acid, synthesized via a new route, led to a series of carboxamides that exhibited significant anticancer activity against the A549 cell line. This highlights the potential of this scaffold in drug discovery, particularly as PDK1 inhibitors (Vennila et al., 2020).
Chemical Properties and Applications
Chemical Reactivity : Research into the reactivity and synthesis of various naphthyridine derivatives, including tetrahydrobenzo[b][1,6]naphthyridines, has provided insights into their potential use in creating complex polyaromatic systems. These compounds have applications in areas like OLED (organic light-emitting diode) technology (Rudys & Čikotienė, 2008).
Combinatorial Synthesis : A study demonstrated the combinatorial synthesis of fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives, achieved via a three-component reaction involving an aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate. This highlights the compound's utility in synthesizing complex heterocyclic structures (Li et al., 2013).
properties
IUPAC Name |
2-(2,2-dimethylpropanoyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)17(23)20-9-8-14-12(10-20)15(16(21)22)11-6-4-5-7-13(11)19-14/h4-7H,8-10H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXKRODUEWHSIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399188 |
Source
|
Record name | 2-(2,2-Dimethylpropanoyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid | |
CAS RN |
887432-93-1 |
Source
|
Record name | 2-(2,2-Dimethylpropanoyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(tert-Butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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